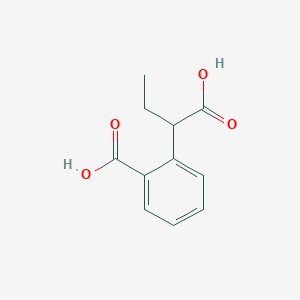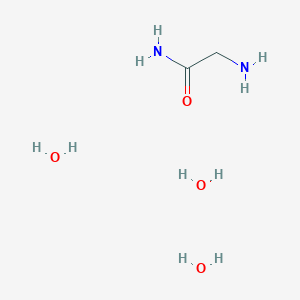
Glycinamide--water (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamide–water (1/3) is a compound formed by the combination of glycinamide and water in a 1:3 ratioIt is the amide derivative of the amino acid glycine and is known for its water solubility and white solid appearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycinamide can be synthesized by treating the amino acid ester of glycine with ammonia. This reaction results in the formation of glycinamide as a white solid .
Industrial Production Methods: In industrial settings, glycinamide is often produced through the same method of treating glycine esters with ammonia. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: Glycinamide undergoes various chemical reactions, including:
Oxidation: Glycinamide can be oxidized to form glycine.
Reduction: It can be reduced to form ethylenediamine.
Substitution: Glycinamide can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Glycine.
Reduction: Ethylenediamine.
Substitution: Various substituted amides depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Glycinamide–water (1/3) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of glycineamide ribonucleotide, an intermediate in purine biosynthesis.
Biology: Acts as a ligand for transition metals, facilitating various biochemical reactions.
Medicine: Utilized in cell culture work due to its buffering capacity near physiological pH.
Industry: Employed in the production of hydrogels and other polymeric materials for drug delivery and tissue engineering
Wirkmechanismus
Glycinamide exerts its effects through various mechanisms:
Vergleich Mit ähnlichen Verbindungen
Glycinamide is unique compared to other similar compounds due to its specific properties and applications:
Eigenschaften
CAS-Nummer |
660853-22-5 |
|---|---|
Molekularformel |
C2H12N2O4 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
2-aminoacetamide;trihydrate |
InChI |
InChI=1S/C2H6N2O.3H2O/c3-1-2(4)5;;;/h1,3H2,(H2,4,5);3*1H2 |
InChI-Schlüssel |
SJNSDIZVUJLETP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N)N.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
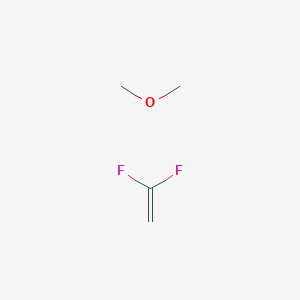
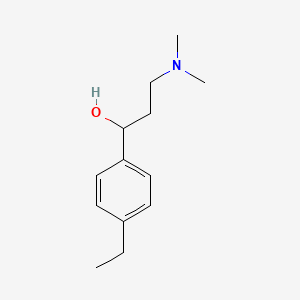
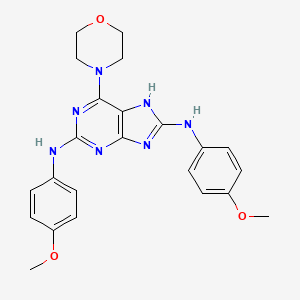
![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
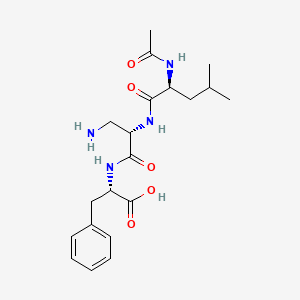
![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)
![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)
